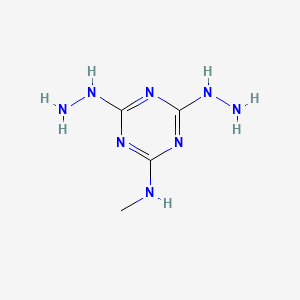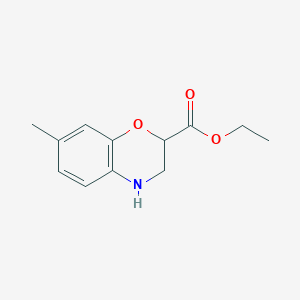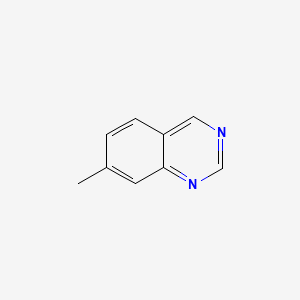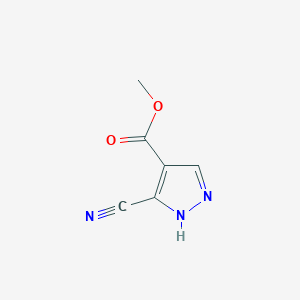
Methyl 4-(N-cyclopropylaminocarbonyl)cubanecarboxylate
Übersicht
Beschreibung
Methyl 4-(N-cyclopropylaminocarbonyl)cubanecarboxylate is a chemical compound belonging to the class of cubane derivatives. Cubane is a highly strained hydrocarbon with a unique cubic structure, which makes its derivatives of significant interest in various fields of research, including medicinal chemistry and materials science .
Vorbereitungsmethoden
The synthesis of Methyl 4-(N-cyclopropylaminocarbonyl)cubanecarboxylate typically involves multiple steps, starting from commercially available cubane derivativesReaction conditions often involve the use of specific reagents and catalysts to facilitate these transformations . Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity, often through the use of continuous flow reactors and advanced purification techniques .
Analyse Chemischer Reaktionen
Methyl 4-(N-cyclopropylaminocarbonyl)cubanecarboxylate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.
Wissenschaftliche Forschungsanwendungen
Methyl 4-(N-cyclopropylaminocarbonyl)cubanecarboxylate has shown promising results in preclinical studies as a potential anticancer agent. It has been used in clinical trials to evaluate its safety and efficacy in cancer patients. Additionally, its unique cubane structure makes it a valuable scaffold in medicinal chemistry for the development of new drugs. In materials science, cubane derivatives are explored for their potential use as rigid spacers in organic materials and polymers.
Wirkmechanismus
The mechanism of action of Methyl 4-(N-cyclopropylaminocarbonyl)cubanecarboxylate involves its interaction with specific molecular targets and pathways. In the context of its anticancer activity, it is believed to interfere with cellular processes critical for cancer cell survival and proliferation. The exact molecular targets and pathways are still under investigation, but it is thought to involve modulation of signaling pathways and induction of apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Methyl 4-(N-cyclopropylaminocarbonyl)cubanecarboxylate can be compared with other cubane derivatives, such as:
- Methyl cubane-1-carboxylate
- Cubane-1,4-dicarboxylic acid
- 1,4-Diiodocubane These compounds share the cubane core structure but differ in their functional groups, which can significantly influence their chemical properties and applications. The unique combination of the cyclopropylaminocarbonyl group and the ester functionality in this compound provides distinct chemical reactivity and potential biological activity.
Eigenschaften
IUPAC Name |
methyl 4-(cyclopropylcarbamoyl)cubane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c1-18-12(17)14-8-5-9(14)7-10(14)6(8)13(5,7)11(16)15-4-2-3-4/h4-10H,2-3H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKPXMZBIIXXXHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12C3C4C1C5C2C3C45C(=O)NC6CC6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40590394 | |
| Record name | Methyl 4-(cyclopropylcarbamoyl)pentacyclo[4.2.0.0~2,5~.0~3,8~.0~4,7~]octane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40590394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
883554-72-1 | |
| Record name | Pentacyclo[4.2.0.02,5.03,8.04,7]octanecarboxylic acid, 4-[(cyclopropylamino)carbonyl]-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=883554-72-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 4-(cyclopropylcarbamoyl)pentacyclo[4.2.0.0~2,5~.0~3,8~.0~4,7~]octane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40590394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[1-(6-methylpyrazin-2-yl)piperidin-4-yl]methanamine](/img/structure/B1628785.png)
![Thieno[3,4-d]pyrimidine](/img/structure/B1628787.png)





![4H-Furo[3,2-B]pyrrole](/img/structure/B1628797.png)




